molecular formula C11H20O B14619030 [(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol CAS No. 58166-18-0

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

Cat. No.: B14619030
CAS No.: 58166-18-0
M. Wt: 168.28 g/mol
InChI Key: FPZUWVURRRWXHI-IMSYWVGJSA-N
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Description

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol, also known as (1S,2S,3S,5R)-(+)-Isopinocampheol, is a chiral terpenol. This compound is characterized by its bicyclic structure, which includes a heptane ring fused with a cyclopropane ring. The presence of three methyl groups and a hydroxyl group contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol typically involves the reduction of pinene derivatives. One common method is the hydrogenation of α-pinene in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. This reaction yields (1S,2S,3S,5R)-(+)-Isopinocampheol with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S)-(-)-Isopinocampheol
  • α-Pinene
  • Nopol
  • Myrtenal
  • Myrtenol

Uniqueness

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol stands out due to its high enantiomeric purity and specific stereochemistry, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

CAS No.

58166-18-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C11H20O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10,12H,4-6H2,1-3H3/t7-,8-,9+,10+/m1/s1

InChI Key

FPZUWVURRRWXHI-IMSYWVGJSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CO

Canonical SMILES

CC1C(CC2CC1C2(C)C)CO

Origin of Product

United States

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